Tafamidis Meglumine vs. Diflunisal: Superior Potency in TTR Kinetic Stabilization in Human Plasma
In a blinded, quadruplicate subunit exchange assay using pooled wild-type TTR human plasma, tafamidis meglumine demonstrated substantially superior potency as a kinetic stabilizer compared to diflunisal [1]. The concentration required to limit TTR dissociation to 10% of its normal rate was 12.0 μM for tafamidis versus 188 μM for diflunisal, representing a 15.7-fold difference in potency [1]. This difference is clinically relevant, as the estimated mean clinical steady-state Cmax for tafamidis (80 mg QD) is approximately 20 μM, whereas for diflunisal (250 mg BID) it is approximately 200 μM [2].
| Evidence Dimension | Concentration required to limit wild-type TTR dissociation to 10% of normal rate in human plasma |
|---|---|
| Target Compound Data | 12.0 μM |
| Comparator Or Baseline | Diflunisal: 188 μM; Tolcapone: 10.3 μM; AG10: 5.7 μM |
| Quantified Difference | Tafamidis is 15.7-fold more potent than diflunisal |
| Conditions | Subunit exchange assay in 4 distinct pooled wild-type TTR human plasma samples; measurements at 1, 5, 10, 20, and 30 μM concentrations |
Why This Matters
This substantial potency advantage indicates that tafamidis achieves clinically effective TTR stabilization at far lower plasma concentrations, which translates to a more favorable therapeutic window and potentially reduced off-target effects compared to diflunisal.
- [1] Nelson LT, et al. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma. Amyloid. 2021;28(1):24-29. doi:10.1080/13506129.2020.1808783. PMC7952025. View Source
- [2] Miller M, et al. Efficacy of stabilizers in occupying and stabilizing TTR in human serum. Figure 2. PMC6276790. View Source
